1,1-Bis(chloromethyl)siletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(chloromethyl)siletane is an organosilicon compound with the molecular formula C₅H₁₀Cl₂Si. This compound is characterized by the presence of two chloromethyl groups attached to a siletane ring, making it a unique and versatile chemical in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 1,1-Bis(chloromethyl)siletane typically involves the reaction of siletane with chloromethylating agents. One common method includes the reaction of siletane with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl groups on the siletane ring. Industrial production methods may involve similar reaction conditions but are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1,1-Bis(chloromethyl)siletane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Polymerization: It can participate in polymerization reactions to form organosilicon polymers with unique properties.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .
Wissenschaftliche Forschungsanwendungen
1,1-Bis(chloromethyl)siletane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1,1-Bis(chloromethyl)siletane involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution reactions, forming covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(chloromethyl)siletane can be compared with other organosilicon compounds such as:
Chlorodimethylsilane: Similar in reactivity but differs in the number and position of chloromethyl groups.
1,1-Bis(chloromethyl)ethylene: Shares the chloromethyl functionality but has a different core structure.
Silacyclobutane derivatives: These compounds have similar ring structures but vary in substituents and reactivity
The uniqueness of this compound lies in its specific combination of the siletane ring and chloromethyl groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C5H10Cl2Si |
---|---|
Molekulargewicht |
169.12 g/mol |
IUPAC-Name |
1,1-bis(chloromethyl)siletane |
InChI |
InChI=1S/C5H10Cl2Si/c6-4-8(5-7)2-1-3-8/h1-5H2 |
InChI-Schlüssel |
VRKVRPLFJIIXEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Si](C1)(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.